Methylenedioxyhydroxyethylamphetamine
Description
Methylenedioxyhydroxyethylamphetamine is a synthetic amphetamine derivative characterized by a methylenedioxy ring (O-CH₂-O) attached to the phenyl ring, a hydroxyethyl (-CH₂CH₂OH) substituent on the nitrogen atom of the ethylamine backbone, and a methyl group on the alpha carbon (amphetamine core). The hydroxyethyl group may alter metabolic pathways and receptor binding compared to analogs with simpler N-alkyl substituents (e.g., methyl or ethyl groups) .
Properties
CAS No. |
74698-43-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]ethanol |
InChI |
InChI=1S/C12H17NO3/c1-9(13-4-5-14)6-10-2-3-11-12(7-10)16-8-15-11/h2-3,7,9,13-14H,4-6,8H2,1H3 |
InChI Key |
SCUUYKMQDUDNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCO |
Origin of Product |
United States |
Preparation Methods
Methylenedioxyhydroxyethylamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine to form the oxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
Methylenedioxyhydroxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The oxime intermediate can be reduced to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can be introduced through nucleophilic substitution reactions with ethylene oxide. Common reagents used in these reactions include hydroxylamine, ethylene oxide, and lithium aluminum hydride.
Scientific Research Applications
Methylenedioxyhydroxyethylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychedelic research as a structural analogue of methylenedioxyamphetamine (MDA). Researchers study such compounds to understand their pharmacological properties, potential therapeutic uses, and effects on the central nervous system. Additionally, it serves as a reference compound in forensic science for the identification and analysis of similar substances .
Mechanism of Action
The exact mechanism of action of methylenedioxyhydroxyethylamphetamine is not well-documented due to the lack of extensive research. as a substituted amphetamine, it is likely to interact with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways. These interactions may involve the release and reuptake inhibition of these neurotransmitters, similar to other amphetamines .
Comparison with Similar Compounds
Structural Influence on Pharmacological Activity
- Methylenedioxy Group : The methylenedioxy ring enhances serotonin receptor affinity, as seen in MDMA and MDA, by mimicking the structure of serotonin . This compound likely shares this property but may exhibit altered potency due to the N-hydroxyethyl group, which could reduce blood-brain barrier permeability compared to N-methyl or N-ethyl analogs .
- This may prolong effects but increase the risk of hepatotoxicity due to prolonged exposure .
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